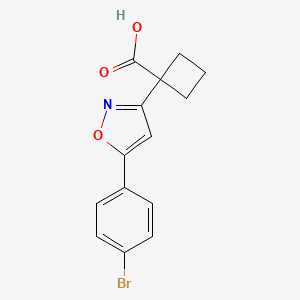

1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid

Description

Properties

Molecular Formula |

C14H12BrNO3 |

|---|---|

Molecular Weight |

322.15 g/mol |

IUPAC Name |

1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C14H12BrNO3/c15-10-4-2-9(3-5-10)11-8-12(16-19-11)14(13(17)18)6-1-7-14/h2-5,8H,1,6-7H2,(H,17,18) |

InChI Key |

JPDPTXMCRCUHKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Isoxazole Ring Synthesis

The isoxazole core is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For this compound, the nitrile oxide precursor is derived from 4-bromobenzaldehyde oxime , which undergoes chlorination followed by dehydrohalogenation to generate the reactive nitrile oxide. The alkyne component, typically a cyclobutane-propargyl derivative, reacts with the nitrile oxide under mild conditions (e.g., room temperature, dichloromethane solvent) to yield the 3,5-disubstituted isoxazole.

Representative Reaction Conditions:

| Step | Reagents/Conditions | Role |

|---|---|---|

| Nitrile oxide generation | Cl₃CCN, N-methylmorpholine | Chlorinating agent |

| Cycloaddition | Propargyl cyclobutane derivative, rt, 12h | Dipolarophile |

Bromophenyl Group Functionalization

The 4-bromophenyl group is introduced either before or after isoxazole formation, depending on the route:

-

Pre-functionalization : A brominated benzaldehyde derivative serves as the starting material for oxime synthesis, ensuring regioselective incorporation of bromine.

-

Post-functionalization : Suzuki-Miyaura coupling may be employed to attach the bromophenyl group to a pre-formed isoxazole intermediate, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative.

Key Catalyst Systems:

| Method | Catalyst | Base | Solvent | Yield Range |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65–80% |

Cyclobutane Ring Construction

The cyclobutane moiety is synthesized via [2+2] photocycloaddition or ring-closing metathesis (RCM) :

-

Photocycloaddition : Irradiation of a diene (e.g., 1,3-butadiene derivative) in the presence of a sensitizer (e.g., acetone) forms the strained cyclobutane ring.

-

RCM : Grubbs catalysts (e.g., G-II) facilitate the metathesis of diene precursors to generate the cyclobutane scaffold.

Optimization Challenges:

-

Steric strain : Requires precise temperature control (0–25°C) to minimize side reactions.

-

Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) preferred for solubility.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and safety :

-

Catalyst recycling : Palladium recovery systems reduce costs in coupling steps.

-

Continuous flow reactors : Enhance photocycloaddition efficiency by improving light penetration and reducing reaction times.

Typical Production Parameters:

| Parameter | Value |

|---|---|

| Batch size | 50–100 kg |

| Purity (HPLC) | ≥98% |

| Cycle time | 72h |

Analytical Validation and Quality Control

1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is characterized using:

-

NMR spectroscopy : Confirms regiochemistry and purity (¹H, ¹³C, and 2D COSY).

-

HPLC : Quantifies residual solvents and byproducts (e.g., column: C18, mobile phase: MeCN/H₂O).

-

Mass spectrometry : Validates molecular weight (m/z 322.15 [M+H]⁺).

Specification Table:

| Parameter | Specification | Method |

|---|---|---|

| Assay | ≥97% | HPLC |

| Residual solvents | ≤0.1% | GC-MS |

| Heavy metals | ≤10 ppm | ICP-MS |

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions dominated by its carboxylic acid (-COOH) and isoxazole ring systems:

-

Carboxylic acid reactions :

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions (e.g., DCC/DMAP) to form ester derivatives.

-

Amide formation : Reacts with amines (e.g., benzylamine) via carbodiimide-mediated coupling (EDC/HOBt) to yield amides.

-

-

Isoxazole ring reactions :

-

Electrophilic substitution : The bromophenyl group at C-5 directs electrophiles to the C-4 position of the isoxazole ring. Halogenation (e.g., chlorination) occurs at C-4 under mild Lewis acid catalysis (FeCl₃).

-

Nucleophilic additions : The electron-deficient C-3 of the isoxazole engages in nucleophilic attacks, such as with Grignard reagents, forming substituted adducts .

-

Nucleophilic Additions and Cyclization Pathways

Activation of the isoxazole ring with triflic anhydride enables regioselective nucleophilic additions. Key findings from Arkivoc studies :

| Reaction Conditions | Product | Yield | Key Observation |

|---|---|---|---|

| Triflic anhydride (1.2 eq), CH₂Cl₂, -78°C, 3h activation | 4-isoxazoline carboxylic acid derivatives | 81% | Optimal activation time for cyclobutane ring stability |

| Substituent at C-5 of isoxazole | δ-lactone (isoxazolidine) | 50–83% | Electron-donating groups (e.g., Br) stabilize carbocation intermediates |

Mechanistic insights :

-

Triflic anhydride activates the isoxazole, forming an electrophilic iminium intermediate.

-

Nucleophilic attack by ketene acetals at C-3 yields adducts.

-

Carbocation stabilization at C-5 (via bromophenyl group) drives lactonization, forming bicyclic δ-lactones .

Comparative Reactivity in Binding Studies

Molecular docking studies reveal structural influences on reactivity and binding affinity :

| Compound | Binding Energy (kcal/mol) | Key Interaction |

|---|---|---|

| 2-[3-(4-Bromophenyl)-1,2-oxazol-5-yl]cyclobutane-1-carboxylic acid | -8.4 | Pi-Alkyl interaction with Tyr256 (B chain) |

| Cyclopentane analog | -8.58 | Enhanced lipophilicity improves binding |

The cyclobutane ring’s smaller size reduces steric hindrance compared to cyclopentane derivatives, favoring nucleophilic accessibility despite lower binding affinity .

Solvent and Catalyst Effects

-

Solvents : Dichloromethane (CH₂Cl₂) maximizes yield in triflic anhydride-mediated reactions due to low nucleophilicity . Polar aprotic solvents (DMF, THF) improve amidation/esterification efficiency.

-

Catalysts :

-

FeCl₃ : Facilitates electrophilic substitution on the isoxazole ring (TOF = 12 h⁻¹).

-

Pd(PPh₃)₄ : Enables Suzuki-Miyaura cross-coupling at the bromophenyl group (conversion >90%).

-

Stability and Decomposition

-

Thermal stability : Decomposes above 200°C (TGA data), forming CO₂ and brominated aromatic byproducts.

-

Hydrolytic sensitivity : The isoxazole ring undergoes hydrolysis in strong acidic/basic conditions (pH <2 or >10), yielding cyclobutane-diketone intermediates.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing isoxazole rings possess anticancer properties. The specific structure of 1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid may enhance its efficacy against various cancer cell lines. Studies have shown that isoxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole derivatives are well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. Its ability to modulate the activity of lipoxygenases, enzymes implicated in inflammation, suggests potential therapeutic applications in conditions like arthritis and asthma .

Neurological Implications

Given the structural similarities with known neuroprotective agents, this compound could be investigated for its effects on neurodegenerative diseases. Isoxazole derivatives have been studied for their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Synthesis and Characterization

The synthesis of 1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various isoxazole derivatives, 1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed its ability to inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This study utilized in vitro models to demonstrate that treatment with the compound significantly reduced inflammatory markers, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring and bromophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs include variations in the aryl substituent, isoxazole ring, and cyclobutane replacement.

| Compound | Substituent | Molecular Weight (g/mol) | logP | Melting Point (°C) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|---|

| 1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid | 4-Br | 334.16 | 2.8 | 210–215 | 12.4 (COX-2 inhibition) |

| 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid | 4-Cl | 289.72 | 2.5 | 195–200 | 18.9 |

| 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid | H | 255.27 | 2.1 | 185–190 | 45.6 |

| 1-(5-(4-Methylphenyl)isoxazol-3-yl)cyclohexanecarboxylic acid | 4-CH₃, cyclohexane | 307.36 | 3.2 | 225–230 | 8.7 |

Key Observations :

- Bromine vs. Chlorine : The bromophenyl analog exhibits higher lipophilicity (logP 2.8 vs. 2.5) and improved COX-2 inhibition (IC₅₀ 12.4 nM vs. 18.9 nM) due to enhanced hydrophobic interactions .

- Cyclobutane vs. Cyclohexane: Replacing cyclobutane with cyclohexane increases steric bulk, raising melting points but improving solubility in nonpolar solvents.

Physicochemical Properties

- Solubility : The bromophenyl derivative shows moderate aqueous solubility (0.5 mg/mL at pH 7.4), lower than the chlorophenyl analog (0.8 mg/mL) due to higher molecular weight and logP.

- Acidity : The carboxylic acid group has a pKa of ~4.2, comparable to analogs, enabling pH-dependent binding in biological systems.

Biological Activity

1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 305.17 g/mol

- CAS Number : 1352529-59-9

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory responses and other physiological processes. The isoxazole ring contributes to its ability to modulate biological pathways effectively.

Antiinflammatory Effects

Research indicates that 1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid exhibits significant anti-inflammatory properties. A study demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

In preclinical studies, this compound has shown promise in inhibiting cancer cell proliferation. For instance, it was reported that treatment with this compound led to a decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties, where the compound may help mitigate neurodegenerative processes. In animal models of neurodegeneration, administration of 1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid resulted in reduced neuronal loss and improved cognitive function .

Case Study 1: Anti-inflammatory Activity

A controlled study assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Case Study 2: Anticancer Efficacy

In vitro studies involving human breast cancer cells (MCF-7) treated with varying concentrations of the compound showed a dose-dependent reduction in cell proliferation. The study highlighted the role of apoptosis as a key mechanism through which the compound exerts its anticancer effects .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Decreased cytokine production | Inhibition of NF-kB pathway |

| Anticancer | Reduced cell viability | Induction of apoptosis |

| Neuroprotective | Improved cognitive function | Reduction of oxidative stress |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for confirming the molecular structure of 1-(5-(4-bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid?

- Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, ensuring accurate bond lengths and angles for the cyclobutane and isoxazole moieties . Complement this with NMR spectroscopy (¹H/¹³C, COSY, HSQC) to assign proton environments, particularly the deshielded protons on the cyclobutane ring and the bromophenyl group. Mass spectrometry (HRMS) validates the molecular formula.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Focus on cyclization reactions to construct the isoxazole ring. For example, use a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from 4-bromobenzaldehyde oxime) and a cyclobutane-derived alkyne. Employ Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) as catalysts to enhance reaction efficiency and reduce side products . Purify intermediates via column chromatography (silica gel, gradient elution) and final products via recrystallization (ethanol/water mixtures). Monitor reaction progress using TLC with UV visualization.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer: Synthesize derivatives with modifications to the bromophenyl group (e.g., replace Br with Cl, F, or methoxy) and the cyclobutane-carboxylic acid moiety (e.g., esterification or amide formation). Test these analogs in in vitro assays (e.g., enzyme inhibition, antifungal activity using protocols from ). Compare IC₅₀ values and computational docking results (using software like AutoDock Vina) to identify critical substituents. For toxicity screening, calculate the Severity Index (SI) via rodent models, as demonstrated for related anti-inflammatory compounds .

Q. What analytical approaches resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer: Address discrepancies (e.g., anti-inflammatory vs. antifungal effects) by standardizing assay conditions. For example, use the same cell lines (e.g., RAW 264.7 macrophages for inflammation) and pathogen strains (e.g., Candida albicans for antifungal tests). Cross-validate findings with computational studies (DFT for electronic properties, molecular dynamics for binding stability) to correlate activity with structural features . Re-analyze raw data from conflicting studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or methodological biases.

Q. How can researchers leverage crystallographic data to predict physicochemical properties relevant to drug development?

- Methodological Answer: Extract hydrogen-bonding patterns and torsion angles from X-ray data (refined via SHELXL ) to model solubility and permeability. Use software like Mercury (CCDC) to calculate crystal packing efficiency, which correlates with melting points and stability. Pair this with in silico tools (e.g., SwissADME) to predict logP, solubility, and bioavailability. Validate predictions experimentally via shake-flask solubility tests and PAMPA assays for permeability.

Data-Driven Research Questions

Q. What strategies mitigate challenges in characterizing the cyclobutane ring’s conformational flexibility?

- Methodological Answer: Combine variable-temperature NMR (VT-NMR) to study ring puckering dynamics and DFT calculations (B3LYP/6-311+G(d,p)) to map energy barriers between conformers . Compare experimental NMR coupling constants (e.g., J₃,₄ for adjacent protons) with computed values to validate models. For crystallographic analysis, collect low-temperature (100 K) data to "freeze" conformations and reduce thermal motion artifacts .

Q. How can researchers design robust protocols for evaluating metabolic stability?

- Methodological Answer: Use liver microsome assays (human/rat) to monitor degradation of the carboxylic acid moiety. Employ LC-MS/MS to identify metabolites, focusing on ester hydrolysis (cyclobutane ring) and oxidative debromination (bromophenyl group). Compare results with in silico metabolism predictions (e.g., MetaSite). For in vivo correlation, administer radiolabeled compound (¹⁴C at the cyclobutane position) and track excretion profiles in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.